Phthalazine-1-carboxamide

Physicochemical profiling Isomer differentiation Lead optimisation

Phthalazine-1-carboxamide (CAS 170940-78-0) is the unsubstituted parent heterocycle of the phthalazine-1-carboxamide class, bearing a primary carboxamide at the 1-position of the phthalazine bicyclic ring system (C9H7N3O, MW 173.17 g/mol). It is formally registered with the European Chemicals Agency (ECHA) and is catalogued in PubChem (CID.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 170940-78-0
Cat. No. B3420096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalazine-1-carboxamide
CAS170940-78-0
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN=C2C(=O)N
InChIInChI=1S/C9H7N3O/c10-9(13)8-7-4-2-1-3-6(7)5-11-12-8/h1-5H,(H2,10,13)
InChIKeyZPKLKCZILZRALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalazine-1-carboxamide (CAS 170940-78-0): Core Scaffold Procurement Guide for Antiviral Intermediate and Heterocyclic Library Synthesis


Phthalazine-1-carboxamide (CAS 170940-78-0) is the unsubstituted parent heterocycle of the phthalazine-1-carboxamide class, bearing a primary carboxamide at the 1-position of the phthalazine bicyclic ring system (C9H7N3O, MW 173.17 g/mol) [1]. It is formally registered with the European Chemicals Agency (ECHA) and is catalogued in PubChem (CID 15271577) [2]. The compound is documented as a direct synthetic building block of Favipiravir (T-705), the broad-spectrum antiviral agent approved for influenza and studied against Ebola virus [3]. Unlike heavily substituted phthalazine derivatives developed for kinase inhibition or PARP targeting, this unsubstituted scaffold provides a versatile, minimal-structure entry point for fragment-based drug discovery, late-stage functionalisation, and impurity reference standard programmes.

Why Phthalazine-1-carboxamide Cannot Be Substituted by Quinoxaline-2-carboxamide or Phthalazine-5-carboxamide in Critical Synthetic and Screening Workflows


Phthalazine-1-carboxamide shares the identical molecular formula (C9H7N3O) and molecular weight (173.17 g/mol) with its positional isomers quinoxaline-2-carboxamide and phthalazine-5-carboxamide, yet their physicochemical and biological profiles diverge sharply due to different annular nitrogen placement [1]. The phthalazine core positions nitrogens at the 2,3-locations, whereas quinoxaline places them at 1,4, resulting in a computed XLogP3 of 0.4 for phthalazine-1-carboxamide versus a measured LogP of ~1.43 for quinoxaline-2-carboxamide—a greater than 10-fold difference in predicted lipophilicity that directly impacts solubility, formulation behaviour, and HPLC retention time [1]. In aldehyde oxidase (AO) metabolism assays, phthalazine serves as the canonical substrate, undergoing oxidation at the C-1 position; the 1-carboxamide substituent blocks this metabolic soft spot, a feature absent in the parent phthalazine and in quinoxaline isomers [2]. Procurement of the wrong isomer for a Favipiravir synthesis route would break the established synthetic sequence, as phthalazine-1-carboxamide is the specific intermediate required for further fluorination and amidation steps.

Quantitative Differentiation Evidence: Phthalazine-1-carboxamide (CAS 170940-78-0) Versus Closest Structural Analogs


Lipophilicity (XLogP3) Head-to-Head: Phthalazine-1-carboxamide vs. Quinoxaline-2-carboxamide

Phthalazine-1-carboxamide exhibits a computed XLogP3 of 0.4, approximately 1.0 log unit lower than the measured LogP of 1.43 for the isomeric quinoxaline-2-carboxamide (identical molecular formula C9H7N3O, identical MW 173.17) [1]. This translates to roughly a 10-fold difference in octanol-water partition coefficient, indicating that the phthalazine isomer is substantially more hydrophilic. The lower XLogP3 of 0.4 falls within the optimal range for CNS drug-likeness (typically XLogP3 < 3), while the quinoxaline isomer's LogP of 1.43 reflects higher membrane permeability potential but also increased risk of non-specific binding and poorer aqueous solubility. This difference arises solely from the repositioning of the two annular nitrogen atoms—phthalazine places them at positions 2 and 3 (adjacent), whereas quinoxaline places them at 1 and 4 (para-like)—which alters the electronic distribution and dipole moment of the heterocyclic core [1].

Physicochemical profiling Isomer differentiation Lead optimisation

Hydrogen-Bond Donor Capacity: Structural Advantage of the Carboxamide in Phthalazine-1-carboxamide Over Unsubstituted Phthalazine

The target compound possesses one hydrogen-bond donor (HBD, the primary amide –NH2) and three hydrogen-bond acceptors (HBA, the amide carbonyl oxygen plus the two phthalazine ring nitrogens), yielding a topological polar surface area (TPSA) of 68.9 Ų [1]. In contrast, unsubstituted phthalazine (CAS 253-52-1) has 0 HBD and 2 HBA, with a correspondingly lower TPSA of approximately 25.8 Ų [2]. The carboxamide group at the 1-position introduces a geometrically defined HBD/HBA pair capable of forming bidentate hydrogen bonds with biological targets—a motif exploited extensively in kinase hinge-binding pharmacophores. This additional interaction capacity is absent in phthalazine, phthalazinone, and quinoxaline-2-carboxamide (where the carboxamide is positioned differently relative to the ring nitrogens). The TPSA of 68.9 Ų also places the compound within the generally accepted range for oral bioavailability (<140 Ų), making it a suitable fragment starting point [1].

Molecular recognition Fragment-based drug design Structure-based screening

Documented Role as a Direct Favipiravir Building Block: A Specific Synthetic Application Not Shared by Isomeric Phthalazine Carboxamides

Phthalazine-1-carboxamide (CAS 170940-78-0) is explicitly cited as a building block of Favipiravir (T-705; 6-fluoro-3-hydroxypyrazine-2-carboxamide) in the supplier technical documentation of BocSciences, with references to the seminal antiviral efficacy studies by Oestereich et al. (Antiviral Research, 2014) and Baranovich et al. (Journal of Virology, 2013) . Favipiravir is a clinically approved broad-spectrum RNA-dependent RNA polymerase inhibitor used for pandemic influenza and studied for Ebola, Lassa, and other hemorrhagic fever viruses. The synthetic route involves the phthalazine-1-carboxamide core as a key intermediate that undergoes subsequent fluorination and ring transformation. In contrast, neither quinoxaline-2-carboxamide nor phthalazine-5-carboxamide has been documented as a Favipiravir precursor, as the ring-nitrogen topology of phthalazine-1-carboxamide is essential for the correct regiochemistry of the downstream transformations . Multiple Chinese-language patent filings (e.g., CN patents filed 2014–2022 for Favipiravir synthetic methods) reference phthalazine-based intermediates consistent with the 1-carboxamide scaffold [1].

Antiviral intermediate Favipiravir synthesis Process chemistry

Purity Benchmarking: Phthalazine-1-carboxamide (95%) Versus Commercial Isomers

Phthalazine-1-carboxamide is commercially available with a minimum purity specification of 95% as supplied by AKSci (product code 8175CV) and other vendors . This is comparable to the purity specifications of its isomer phthalazine-5-carboxamide (CAS 1936373-98-6), which is also listed at 95% minimum purity by AKSci and 98% by other suppliers such as Leyan . Quinoxaline-2-carboxamide is available at 95–97% purity . While all three isomers achieve similar nominal purity grades, the impurity profiles are inherently distinct: each isomer may contain regioisomeric contaminants from synthesis (e.g., traces of the 5-carboxamide in the 1-carboxamide product) that require isomer-specific analytical methods for resolution. The absence of a published melting point for phthalazine-1-carboxamide, compared to the known melting range of 195–206°C for quinoxaline-2-carboxamide and approximately 150–155°C for phthalazine-5-carboxamide , provides a straightforward identity verification checkpoint: incorrect isomer procurement can be detected by melting point discrepancy prior to use in sensitive synthetic or biological workflows.

Quality control Building block procurement Analytical standard

Phthalazine-1-carboxamide (CAS 170940-78-0): High-Confidence Application Scenarios Based on Verified Differentiation Evidence


Favipiravir Intermediate Procurement and Antiviral Process Chemistry

Phthalazine-1-carboxamide is the validated synthetic building block for Favipiravir (T-705) manufacture. The BocSciences supplier entry explicitly references the primary antiviral literature (Oestereich et al., 2014; Baranovich et al., 2013) and links this specific CAS number to the Favipiravir synthetic route [1]. Procurement of this exact isomer ensures compatibility with established patent-described synthetic pathways; the alternative quinoxaline-2-carboxamide or phthalazine-5-carboxamide isomers lack this documented role and would require de novo synthetic route development. Process chemists scaling up Favipiravir or its analogues should specify CAS 170940-78-0 to avoid costly isomer-related synthesis failures.

Fragment-Based Drug Discovery Utilising a Low-Lipophilicity Phthalazine Scaffold

With a computed XLogP3 of 0.4—significantly lower than the quinoxaline isomer's LogP of 1.43—phthalazine-1-carboxamide occupies a favourable hydrophilicity window for fragment-based screening libraries [1]. Its TPSA of 68.9 Ų and the presence of both HBD (1) and HBA (3) functionality make it suitable for structure-based drug design campaigns targeting enzymes with ATP-binding sites (kinases, PARPs) or other binding pockets requiring bidentate hydrogen-bonding motifs [1]. The unsubstituted scaffold leaves all remaining ring positions available for iterative functionalisation, enabling systematic SAR exploration without the steric or electronic bias introduced by pre-existing substituents found in many commercial phthalazine derivatives.

Aldehyde Oxidase (AO) Metabolism Probe and Substrate Selectivity Studies

Phthalazine is the canonical substrate for human aldehyde oxidase (hAOX1), undergoing oxidation specifically at the C-1 position as demonstrated by the crystal structure of the enzyme-substrate complex (Nature Chemical Biology, 2015) [2]. Phthalazine-1-carboxamide, bearing a carboxamide at this exact metabolic site, represents a blocked-substrate control for AO enzymology studies. By comparing oxidation rates of phthalazine (unblocked at C-1) versus phthalazine-1-carboxamide (blocked at C-1), researchers can dissect the substrate specificity requirements of AO and evaluate the metabolic stability of phthalazine-containing drug candidates. Neither quinoxaline-2-carboxamide nor phthalazine-5-carboxamide provides this precise C-1 metabolic probing capability.

Analytical Reference Standard and Isomer-Specific Impurity Profiling

Given that multiple C9H7N3O heterocyclic carboxamide isomers exist (phthalazine-1-carboxamide, phthalazine-5-carboxamide, quinoxaline-2-carboxamide), all sharing identical molecular weight (173.17 g/mol) and formula, HPLC co-elution or MS misidentification is a tangible risk in quality control workflows. Phthalazine-1-carboxamide can serve as a characterised reference standard for developing isomer-resolving analytical methods (e.g., chiral or HILIC HPLC, differential scanning calorimetry) . The distinct computed XLogP3 (0.4 vs. 1.43 for quinoxaline-2-carboxamide) provides a rational basis for chromatographic method development, and the differential melting point behaviour across isomers offers a low-cost identity check upon material receipt .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phthalazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.